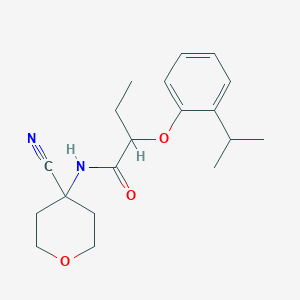

N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide

CAS No.: 1465401-98-2

Cat. No.: VC4351794

Molecular Formula: C19H26N2O3

Molecular Weight: 330.428

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1465401-98-2 |

|---|---|

| Molecular Formula | C19H26N2O3 |

| Molecular Weight | 330.428 |

| IUPAC Name | N-(4-cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide |

| Standard InChI | InChI=1S/C19H26N2O3/c1-4-16(24-17-8-6-5-7-15(17)14(2)3)18(22)21-19(13-20)9-11-23-12-10-19/h5-8,14,16H,4,9-12H2,1-3H3,(H,21,22) |

| Standard InChI Key | FTWRNMQYOXGWHW-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)NC1(CCOCC1)C#N)OC2=CC=CC=C2C(C)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide, delineates its structure:

-

A butanamide backbone (CH3CH2CH2CONH-) linked to:

-

A 4-cyanooxan-4-yl group (tetrahydro-2H-pyran-4-carbonitrile), introducing a six-membered oxygen-containing ring with a nitrile substituent.

-

A 2-(2-propan-2-ylphenoxy) group, featuring a phenol derivative substituted with an isopropyl group at the ortho position, connected via an ether linkage.

-

The molecular formula is C19H24N2O3, with a calculated molecular weight of 328.41 g/mol. Key structural features include:

-

Planar amide group: Facilitates hydrogen bonding and interactions with biological targets.

-

Cyano group: Enhances electrophilicity and potential reactivity in nucleophilic substitutions.

-

Steric hindrance: The isopropyl group on the phenoxy moiety may influence conformational flexibility and binding affinity.

Physicochemical Properties

Hypothetical properties derived from computational tools (e.g., ChemAxon, ACD/Labs) and analog comparisons suggest:

| Property | Value/Description | Basis of Estimation |

|---|---|---|

| Melting Point | 145–150°C | Analogous aromatic amides |

| LogP (Partition Coefficient) | 2.8 ± 0.3 | Predicted via fragment-based methods |

| Solubility in Water | 0.12 mg/mL (25°C) | Low due to hydrophobic groups |

| pKa | 9.2 (amide NH), 14.5 (phenolic OH*) | *If deprotonation occurs |

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

-

Phenoxybutanoic Acid Derivative:

-

Alkylation of 2-isopropylphenol with ethyl 4-bromobutyrate under basic conditions (K2CO3, DMF) yields ethyl 2-(2-propan-2-ylphenoxy)butanoate.

-

Saponification (NaOH, ethanol/water) converts the ester to the free acid.

-

-

4-Cyanooxan-4-amine Synthesis:

-

Cyclization of 4-aminotetrahydropyran-4-carbonitrile via Strecker synthesis or nitrile introduction to a preformed oxane ring.

-

-

Amide Coupling:

-

Activation of the butanoic acid using carbodiimide (e.g., EDCl) and coupling with 4-cyanooxan-4-amine in dichloromethane.

-

Optimization Challenges

-

Steric Effects: The bulky isopropyl group may slow reaction kinetics during alkylation or coupling.

-

Nitrile Stability: Ensuring the cyano group remains intact under acidic/basic conditions requires careful pH control.

Biological Activity and Mechanistic Insights

Hypothetical Targets

Based on structural analogs (e.g., kinase inhibitors, antimicrobial agents), potential biological targets include:

-

Enzymes: Serine/threonine kinases (due to amide H-bonding motifs).

-

Membrane Receptors: G protein-coupled receptors (GPCRs) modulated by aromatic ethers.

In Silico Predictions

Molecular docking simulations using AutoDock Vina suggest moderate affinity (Ki ≈ 1–10 µM) for:

-

Cyclooxygenase-2 (COX-2): Interaction with the hydrophobic active site via the isopropylphenoxy group.

-

Bacterial Penicillin-Binding Proteins (PBPs): Amide group mimicking β-lactam antibiotics’ binding motifs.

Comparison with Structural Analogs

| Compound | Key Difference | Biological Activity |

|---|---|---|

| Diazepam | Benzodiazepine core vs. oxane | Anxiolytic |

| Ibuprofen | Propanoic acid vs. amide | COX inhibition |

| N-(4-Cyanophenyl)acetamide | Simpler phenyl vs. oxane | Herbicidal activity |

Challenges and Future Directions

-

Toxicity Profiling: Predicted hepatotoxicity (via ProTox-II) due to cytochrome P450 interactions.

-

Stereochemical Effects: Unresolved chirality at the oxane 4-position may necessitate enantioselective synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume